molecular formula C22H19NO B12910928 2-(Diphenylmethyl)-3-phenyl-2,5-dihydro-1,2-oxazole CAS No. 754991-55-4

2-(Diphenylmethyl)-3-phenyl-2,5-dihydro-1,2-oxazole

Katalognummer: B12910928
CAS-Nummer: 754991-55-4
Molekulargewicht: 313.4 g/mol
InChI-Schlüssel: RVSBWUHSWPNTMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Benzhydryl-3-phenyl-2,5-dihydroisoxazole is an organic compound belonging to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound is characterized by the presence of a benzhydryl group and a phenyl group attached to the isoxazole ring, making it a unique and interesting molecule for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzhydryl-3-phenyl-2,5-dihydroisoxazole typically involves the reaction of benzhydryl chloride with phenylacetonitrile in the presence of a base, followed by cyclization with hydroxylamine. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and water, with the pH adjusted to around 9-10 using sodium hydroxide .

Industrial Production Methods

While specific industrial production methods for 2-Benzhydryl-3-phenyl-2,5-dihydroisoxazole are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents and solvents, and employing continuous flow reactors for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

2-Benzhydryl-3-phenyl-2,5-dihydroisoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-Benzhydryl-3-phenyl-2,5-dihydroisoxazole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Benzhydryl-3-phenyl-2,5-dihydroisoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Benzhydryl-3-phenyl-2,5-dihydroisoxazole is unique due to the presence of both benzhydryl and phenyl groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

754991-55-4

Molekularformel

C22H19NO

Molekulargewicht

313.4 g/mol

IUPAC-Name

2-benzhydryl-3-phenyl-5H-1,2-oxazole

InChI

InChI=1S/C22H19NO/c1-4-10-18(11-5-1)21-16-17-24-23(21)22(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-16,22H,17H2

InChI-Schlüssel

RVSBWUHSWPNTMY-UHFFFAOYSA-N

Kanonische SMILES

C1C=C(N(O1)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.